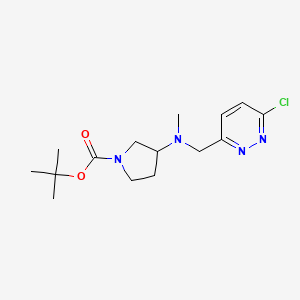aminehydrochloride](/img/structure/B13599133.png)
[(3,3-Difluorocyclopentyl)methyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocyclopentyl)methylaminehydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.6426 . This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves several steps. One common synthetic route includes the reaction of (3,3-difluorocyclopentyl)methyl methanesulfonate with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3,3-Difluorocyclopentyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions may produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorocyclopentyl)methylaminehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves its interaction with molecular targets in biological systems. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes, receptors, and other molecular targets.
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluorocyclopentyl)methylaminehydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methyl methanesulfonate: This compound is a precursor in the synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride and shares similar structural features.
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar difluorocyclopentyl group but differs in its overall structure and applications.
Methyl 6-[5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound contains a difluorocyclopentyl group and is used in different research contexts.
The uniqueness of (3,3-Difluorocyclopentyl)methylaminehydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14ClF2N |
|---|---|
Molekulargewicht |
185.64 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-10-5-6-2-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |
InChI-Schlüssel |
SWLCJQFOOYCCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCC(C1)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


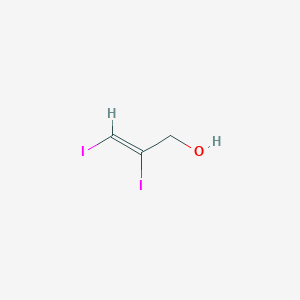



![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
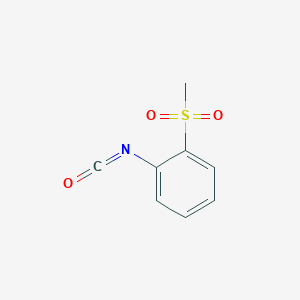


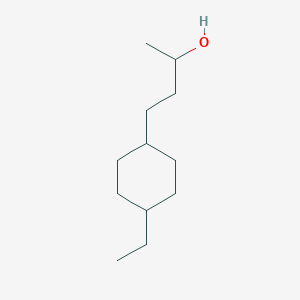
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
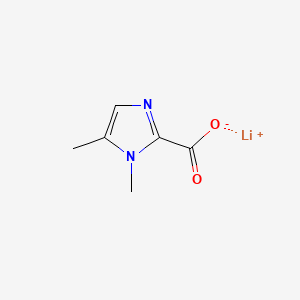
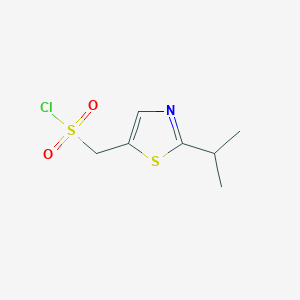
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
